Histone H2B 3 -

Histone H2B 3

Catalog Number: EVT-245623
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone H2B 3 is classified as a core histone protein, which is essential for the formation of nucleosomes. It is encoded by the HIST2H2B gene in humans and is found in multiple isoforms. This protein is primarily expressed in somatic tissues and has been identified in various organisms, including yeast and mammals. The classification of histones is based on their sequence homology and functional roles within chromatin structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of histone H2B 3 can be achieved through recombinant DNA technology or through extraction from cells. Mass spectrometry has emerged as a powerful tool for analyzing histone proteins, including histone H2B 3. Techniques such as top-down mass spectrometry allow for the identification of intact histone proteins while preserving their post-translational modifications. The bottom-up approach involves digesting histones into smaller peptides for analysis, which can provide insights into specific modifications and isoform quantification.

Recent studies have developed methods to quantify histone variants using selected reaction monitoring or parallel reaction monitoring techniques. These methods enable the detection and quantification of histone H2B 3 among other variants even in complex biological samples, such as cell lysates from mouse testis extracts .

Molecular Structure Analysis

Structure and Data

Histone H2B 3 forms dimers with histone H2A proteins to create nucleosomal structures alongside histones H3 and H4. The molecular structure of histone H2B 3 includes a characteristic globular domain and an N-terminal tail that extends from the nucleosome core. This tail is subject to various post-translational modifications, such as acetylation and ubiquitination, which play critical roles in chromatin dynamics.

The crystal structure of nucleosomes containing histones has been elucidated through X-ray crystallography, revealing how these proteins interact with DNA and each other to form stable complexes .

Chemical Reactions Analysis

Reactions and Technical Details

Histone H2B 3 undergoes several important chemical reactions that modify its function. One notable reaction is the monoubiquitination at lysine 123 (K123), which is catalyzed by the Rad6-Bre1 complex. This modification is crucial for regulating transcriptional elongation and is involved in the methylation of neighboring histones, particularly histone H3 at lysines 4 and 79 .

Additionally, acetylation of histone H2B 3's N-terminal tail can influence chromatin accessibility and gene expression patterns. These reactions highlight the dynamic nature of histones as regulatory proteins within the cell.

Mechanism of Action

Process and Data

The mechanism of action for histone H2B 3 involves its incorporation into nucleosomes where it contributes to DNA packaging. Upon post-translational modifications such as ubiquitination or acetylation, histone H2B 3 can alter its interaction with other chromatin remodeling factors and transcription machinery.

Ubiquitination of histone H2B 3 facilitates the recruitment of transcriptional coactivators and enhances RNA polymerase II activity during gene transcription. This process exemplifies "trans-histone crosstalk," where modifications on one histone can influence modifications on adjacent histones .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Histones, including histone H2B 3, are generally characterized by their small size (approximately 15-20 kDa), high positive charge due to lysine residues, and ability to form stable interactions with negatively charged DNA. The solubility of histones in aqueous solutions allows them to effectively interact with DNA under physiological conditions.

Chemical properties include susceptibility to proteolytic cleavage, which can be exploited during mass spectrometry analyses to study specific isoforms or modifications . The stability of histones under varying pH levels also contributes to their functionality within diverse cellular environments.

Applications

Scientific Uses

Histone H2B 3 has significant applications in various fields of biological research:

  • Gene Regulation Studies: Understanding how modifications to histone H2B 3 affect gene expression.
  • Cancer Research: Investigating the role of histone modifications in tumorigenesis.
  • Epigenetics: Exploring how changes in chromatin structure influence hereditary traits without altering DNA sequences.
  • Therapeutic Targets: Identifying potential drug targets for diseases linked to dysregulated histone modification patterns.

The ongoing research into histone variants like H2B 3 continues to reveal their complex roles in cellular functions and disease mechanisms, underscoring their importance in molecular biology.

Molecular Architecture and Structural Dynamics of Histone H2B in Chromatin

Nucleosome Core Particle Assembly: H2B-H2A Dimer Interactions and DNA Wrapping Mechanics

The histone octamer core of the nucleosome consists of two H2A-H2B dimers flanking a central (H3-H4)₂ tetramer, wrapped by ~147 bp of DNA. Each H2B-H2A dimer forms through specific molecular interactions: the histone fold domains of H2B (α1-L1-α2-L2-α3) and H2A (α1-L1-α2-L2-α3) engage in head-to-tail "handshake" dimerization, stabilized by a four-helix bundle at the dimer interface. This creates a stable platform for DNA binding via minor groove contacts at 11 distinct sites per dimer [1] [9].

DNA wrapping mechanics involve electrostatic interactions between positively charged residues in:

  • The H2B α1 helix (lysine/arginine residues)
  • The H2B L1 loop
  • The H2B L2 loopThese contact the DNA phosphodiester backbone at superhelical locations (SHL) ±0.5, ±1.5, and ±2.5, facilitating tight bending of DNA. Solid-state NMR studies reveal that the H2A C-terminal tail alters its conformation when linker DNA extends beyond 147 bp, transitioning from a disordered state to one that interacts with nucleosomal DNA at SHL ±7 [9].

Table 1: DNA-H2B Interaction Sites in the Nucleosome Core Particle

Superhelical Location (SHL)H2B Structural ElementDNA Contact TypeFunctional Consequence
±0.5α1 HelixMinor grooveDNA bending initiation
±1.5L1 LoopPhosphate backboneDNA curvature stabilization
±2.5L2 LoopPhosphate backboneNucleosome stability
±5.5–6.5α3 HelixMinor grooveDNA entry/exit regulation

Structural Conservation and Divergence: Cross-Species Analysis of H2B Globular Domains

Histone H2B exhibits remarkable evolutionary conservation in its globular domain across eukaryotes. Comparative analyses of Xenopus laevis, Homo sapiens, and Saccharomyces cerevisiae reveal:

  • >95% sequence identity in α-helical regions (α1, α2, α3)
  • 89–92% conservation in loop regions (L1, L2)
  • Divergent N-terminal tails: Yeast H2B (K123 ubiquitination site) versus human H2B (K120) [1] [4]

Crystallographic and solid-state NMR studies demonstrate that the histone fold domain maintains near-identical tertiary structure across species, with root-mean-square deviations (RMSD) of <1.0 Å. However, subtle variations occur in:

  • DNA-binding residues: Human H2B Lys43 shows stronger DNA affinity than yeast equivalent
  • Dimer interface hydrophobicity: Mammalian H2B exhibits enhanced hydrophobic packing with H2A
  • L1 loop flexibility: Yeast L1 displays higher conformational mobility [4]

Functional implications include species-specific adaptations in chromatin compaction—vertebrate H2B stabilizes nucleosome arrays more efficiently than yeast orthologs, correlating with increased genomic complexity.

Solid-State NMR Insights into H2B Conformational Flexibility in Hydrated Nucleosomes

Solid-state NMR (SSNMR) of hydrated nucleosome core particles (370 mg/ml, mimicking physiological concentration) provides atomic-resolution data on H2B dynamics. Key findings include:

  • Complete 13C and 15N resonance assignments for residues R30–A121
  • Millisecond-microsecond dynamics in α1 (E42–S53), L1 (E57–K59), α2 (D68–L77), and L3 (K116–A121)
  • Nano-second dynamics with order parameters (S2) of 0.8–1.0 in helical regions, indicating rigidity
  • Reduced S2 values (0.7–0.8) in loops and termini, confirming flexibility [4] [9]

Table 2: H2B Dynamics from Solid-State NMR in Hydrated Nucleosomes

H2B RegionResidue RangeTimescale DynamicsOrder Parameter (S2)Structural Implication
α1 Helix34–55ns-µs0.85–0.95DNA-contact stability
L1 Loop56–65µs-ms0.70–0.80DNA breathing adaptability
α2 Helix66–78ns-µs0.90–0.98Histone octamer core rigidity
L2 Loop79–89ns0.95–1.00H2A-H2B interface stability
α3 Helix90–102ns0.97–1.00DNA end fixation
C-Terminal103–121µs-ms0.75–0.85Nucleosome disassembly modulation

Hydration-dependent flexibility was observed at physiological salt concentrations (0.15 M NaCl), where H2B tails adopt multiple conformations:

  • DNA-bound state: H2B N-tail interacts with minor groove (SHL -3.5)
  • Solvent-exposed state: Transient dissociation from DNA during "breathing" [9]

Dynamic Networks in H2B: Coupling Between Histone Core and DNA Accessibility

H2B forms allosteric networks that connect histone modifications to DNA accessibility:

  • Ubiquitination cascade: H2BK120ub1 (human) stabilizes nucleosomes by reducing H2A-H2B eviction, increasing micrococcal nuclease resistance by 2.3-fold. This compaction facilitates recruitment of the COMPASS complex for H3K4 methylation [1] [2]
  • Acetylation effects: H2BK5ac/K12ac/K15ac neutralizes positive charges, decreasing DNA-histone contacts by 40% in molecular dynamics simulations. This promotes:
  • DNA unwrapping amplitude (+15 Å displacement)
  • FACT complex binding affinity (3-fold increase) [3] [7]
  • Conformational coupling: SSNMR reveals that H2B L1 dynamics (residues 57–59) correlate with DNA detachment at SHL ±2.5. This "dynamic network" transmits signals from the histone core to distal DNA regions 20 Å away [4] [9]

Contradictory findings exist regarding H2Bub1's structural role:

  • Stabilization model: Ubiquitin acts as a "molecular glue" between H2B and DNA, slowing DNase I digestion kinetics by 60% [2]
  • Destabilization model: H2Bub1 promotes FACT-mediated nucleosome reorganization during transcription, increasing RNA polymerase II elongation rates [1]

Molecular dynamics simulations (15 µs) show that H2B post-translational modifications alter nucleosome energy landscapes:

  • Ubiquitination: Raises energy barrier for DNA unwrapping (+8 kcal/mol)
  • Acetylation: Lowers barrier for partial unwrapping (-5 kcal/mol) [3]

Properties

Product Name

Histone H2B 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.